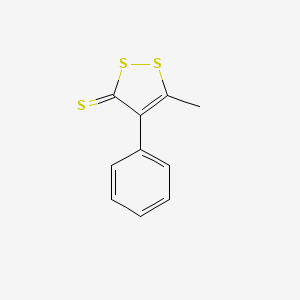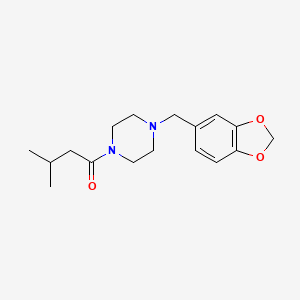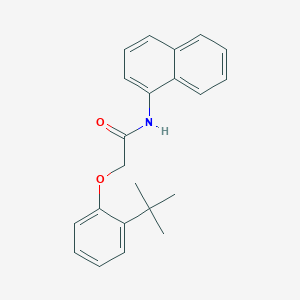
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the specific synthesis of “N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide” is not detailed in the available literature, studies on similar compounds provide insight into potential methods. Compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide have been synthesized using 'one-pot' reductive cyclization techniques involving specific reductive cyclizing agents and solvents (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been characterized using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These methods provide detailed insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of molecules (Demir et al., 2015).
科学的研究の応用
Neuroprotective and Antioxidant Effects
The synthesis and evaluation of novel benzofuran-2-carboxamide derivatives have demonstrated promising neuroprotective and antioxidant activities. A study highlighted a series of these derivatives, which, when evaluated in primary cultured rat cortical neuronal cells and in vitro cell-free bioassays, showed considerable protection against NMDA-induced excitotoxic neuronal cell damage. Among these, a compound with -CH3 substitution showed potent neuroprotective action, comparable to known NMDA antagonists, suggesting its potential as a lead compound for neuroprotection against excitotoxic damage. Additionally, certain derivatives were found to exhibit ROS scavenging and moderate antioxidant activities, indicating their potential utility in managing oxidative stress-related conditions (Jungsook Cho et al., 2015).
Supramolecular Packing Motifs
N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates an innovative mode of molecular organization, exhibiting a π-stack surrounded by a triple helical network of hydrogen bonds. This structural organization suggests potential applications in the development of new materials, possibly influencing the properties of columnar liquid crystals and impacting material sciences in areas such as molecular electronics and photonics (M. Lightfoot et al., 1999).
Anti-Inflammatory and Analgesic Agents
Compounds derived from benzofuran-2-carboxamide have shown significant potential as anti-inflammatory and analgesic agents. A study on novel heterocyclic compounds derived from benzofuran-2-carboxamide indicated strong cyclooxygenase-1/2 inhibitory activities, with some compounds demonstrating high COX-2 selectivity indices, analgesic protection, and anti-inflammatory activity. These findings suggest the therapeutic potential of benzofuran-2-carboxamide derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including those with methoxy substituents, have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) substituents was found to enhance inhibition efficiency, suggesting potential applications in protecting industrial materials from corrosive damage. These findings contribute to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal components in various industrial applications (Ankush Mishra et al., 2018).
特性
IUPAC Name |
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJMCOFQAKRRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)
phosphinic acid](/img/structure/B5595561.png)
![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)
![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)

![N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)
![N-{4-[({[(3,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5595629.png)